molecular formula C7H10ClN5O B142604 Acetamide, N-(4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl)- CAS No. 142179-76-8

Acetamide, N-(4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl)-

Cat. No. B142604
CAS RN: 142179-76-8
M. Wt: 215.64 g/mol
InChI Key: PXIUCQKUBNRZIR-UHFFFAOYSA-N
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Description

The compound “Acetamide, N-(4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl)-” is a type of acetamide derivative. Acetamides are a class of organic compounds that have a functional group consisting of an acyl group (RCO-) linked to nitrogen . They are derived from acetic acid and have the general formula RCONH2 .


Synthesis Analysis

While specific synthesis methods for this compound were not found, acetamides can generally be synthesized by reacting acetic acid with amines . In the case of “Acetamide, N-(4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl)-”, the amine would likely be a 4-chloro-6-ethylamino-1,3,5-triazin-2-yl derivative.

Scientific Research Applications

Antimicrobial Activity

Compounds structurally related to N-(4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl)acetamide have been studied for their antimicrobial properties. Efforts have been made to combat drug resistance by pathogens using newly synthesized derivatives .

Anticancer Activity

Similar compounds have also been explored for their potential anticancer activities. The molecular structures of these derivatives play a crucial role in their pharmacological activities .

Analgesic Activity

In the realm of pain management, N-phenylacetamide derivatives have shown promising analgesic activities. Some of these compounds exhibited effects comparable or superior to paracetamol .

Synthesis of Fused Heterocycles

The synthesis procedures involving N-substituted compounds can lead to the creation of fused heterocycles, which are significant in medicinal chemistry .

properties

IUPAC Name

N-[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN5O/c1-3-9-6-11-5(8)12-7(13-6)10-4(2)14/h3H2,1-2H3,(H2,9,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXIUCQKUBNRZIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)Cl)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20161960
Record name Acetamide, N-(4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20161960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetamide, N-(4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl)-

CAS RN

142179-76-8
Record name Acetamide, N-(4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142179768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-(4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20161960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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